molecular formula C10H9BrN2O2 B040343 Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 372198-69-1

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B040343
M. Wt: 269.09 g/mol
InChI Key: VMTDOHAWLUJHAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate and its derivatives can be synthesized through various methods. A study by Chen et al. (2011) reported the synthesis of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives, highlighting their potential anti-hepatitis B virus activity (Chen et al., 2011). Similarly, Sanghavi et al. (2022) described the palladium-catalyzed Suzuki–Miyaura borylation reaction as an efficient method for preparing derivatives of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (Sanghavi et al., 2022).

Molecular Structure Analysis

The molecular structure of ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate and related compounds has been studied using techniques like X-ray diffraction and density functional theory (DFT). Geng et al. (2022) conducted a detailed analysis of the molecular structure of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, providing insights into its physicochemical properties (Geng et al., 2022).

Chemical Reactions and Properties

Various chemical reactions involving ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate have been explored. For instance, Abignente et al. (1982) synthesized a series of compounds by reacting 2-aminopyridines with ethyl 2-chloroacetoacetate, followed by hydrolyzing the resulting ethyl carboxylates (Abignente et al., 1982). Mohamed (2021) reported the synthesis of various derivatives through interactions with different arylidinemalononitrile derivatives (Mohamed, 2021).

Physical Properties Analysis

The physical properties of ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, such as solubility, melting point, and stability, can be influenced by its molecular structure and the nature of its derivatives. The research conducted by Geng et al. (2022) provides valuable data on these aspects (Geng et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity, potential for forming derivatives, and interaction with other compounds, are key areas of research for ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. Studies like those by Sanghavi et al. (2022) and Mohamed (2021) contribute significantly to understanding these properties (Sanghavi et al., 2022), (Mohamed, 2021).

Scientific Research Applications

  • Anti-inflammatory and Analgesic Properties : Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acids demonstrate potential anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1984).

  • Anti-Hepatitis B Virus Activity : Derivatives like ethyl 6-bromo-8-hydroxyimidazo[1,2a]pyridine-3-carboxylate, specifically 10o and 10s, show promising anti-hepatitis B virus activity and cytotoxicity in HepG2.2.15 cells (Chen et al., 2011).

  • Synthesis of Various Compounds : Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate can be converted into diverse compounds like 1,6-diazanaphthalene and pyrano-[2,3-c]pyrazole (Harb et al., 1989).

  • Synthesis of Amino Acid Derivatives : 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives are used to synthesize various amino acid derivatives and amides (Stanovnik et al., 2008).

  • Immunomodulatory and Anticancer Activities : Novel 2substituted 6-bromo-3-methylthiazolo[3,2a]benzimidazole derivatives demonstrate strong immunomodulatory and anticancer activities, with specific cytotoxicity against colon carcinoma cells (Abdel‐Aziz et al., 2009).

  • Synthesis of N-(pyridin-2-yl)amides : N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridines, resulting in versatile compounds with potential applications in various fields (Liu et al., 2019).

  • Microwave-Assisted Synthesis Methods : A microwave-assisted method enables the synthesis of 3-alkenylimidazo[1,2-a]pyridines in high to moderate yields, applicable in various imidazo[1,2-a]pyridine derivatives (Koubachi et al., 2008).

  • Potential Anti-Tubercular Compounds : A QSAR modeling study identified six novel anti-tubercular compounds with higher activity and good pharmacokinetic properties, indicating potential for future clinical trials (Abdullahi et al., 2020).

  • Synthesis of Novel Heterocyclic Systems : The synthesis of novel pyridothienopyrimidines, pyridothienopyrimidobenzimidazoles, and related fused polyheterocyclic systems was demonstrated using novel synthons (Bakhite et al., 2005).

  • Suzuki-Miyaura Borylation Reaction : A palladium-catalyzed Suzuki-Miyaura borylation reaction was used for synthesizing potential anti-cancer and anti-TB agents, with two compounds showing potent anti-cancer activity in NCI-60 screening (Sanghavi et al., 2022).

Future Directions

The future directions for research on Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate could include further exploration of its anti-bacterial properties and the development of eco-friendly synthetic strategies .

properties

IUPAC Name

ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTDOHAWLUJHAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621803
Record name Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

CAS RN

372198-69-1
Record name Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirring suspension of 5-bromopyridin-2-amine (1.2 g, 7.05 mmol) and ethyl 2-chloro-3-hydroxyacrylate potassium salt (6.6 g, 28.19 mmol) (prepared in a similar manner as 22) in EtOH (100 mL) at room temperature was added sulfuric acid (751 μL, 14.10 mmol) dropwise. The reaction mixture was heated at 78° C. overnight. The reaction was cooled to room temperature and the solvent was concentrated. The residue was taken in water and the pH was adjusted between 6-8 with saturated sodium bicarbonate. The crude product was extracted with ethyl acetate. The organic was washed with brine and dried over anhydrous sodium sulfate. The crude product was purified by silica chromatography to yield ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (24s). MS m/z 270.2 (M+1)+.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
ethyl 2-chloro-3-hydroxyacrylate potassium salt
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
751 μL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 5-bromopyridin-2-amine (5.22 g, 30.2 mmol) and ethyl 2-chloro-3-oxopropanoate (5.00 g, 33.2 mmol) (Toronto Research Chemicals; 5% solution on benzene) was stirred in ethanol (151 mL, 30.2 mmol) under nitrogen. The mixture was heated to 75° C. for 4 hours and then at ambient temperature for 2 days. The solvent was removed under vacuum to give a solid residue which was purified by silica gel chromatography, eluting with hexane/ethyl acetate (6:4 to 4:6) to give the desired product as a solid (2.40 g; 30%).
Quantity
5.22 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
151 mL
Type
reactant
Reaction Step Two
Yield
30%

Synthesis routes and methods III

Procedure details

Add concentrated sulfuric acid (0.56 g, 5.78 mmol) to a suspension of 2-chloro-3-oxo-propionic acid ethyl ester potassium salt (Tetrahedron 2000, 58(40), 7915-7921; 3.27 g, 17.3 mmol) and 2-amino-5-bromopyridine (1.0 g, 5.78 mmol) in ethanol (100 mL). Reflux for 2 h, cool, and carefully dilute with saturated aqueous sodium bicarbonate. Extract in ethyl acetate, combine organic extracts, and concentrate. Flash chromatography using appropriate ethyl acetate/methanol mixtures gives 0.85 g (55%) of the subtitled compound as a white solid. MS ES+m/e 269.0, 271.0 (M+1) bromine isotope. 1H NMR (400 MHz, DMSO-d6) δ 9.32 (m, 1H), 8.28 (s, 1H), 7.79 (d, J=10 Hz, 1H), 7.70 (dd, J=10, 2 Hz, 1H), 4.36 (q, J=7.0 Hz, 2H), 1.33 (t, J=7.0 Hz, 3H).
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
2-chloro-3-oxo-propionic acid ethyl ester potassium salt
Quantity
3.27 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
55%

Synthesis routes and methods IV

Procedure details

A mixture of 9.69 g 6-bromo-3-iodoimidazo[1,2-a]pyridine (compound in Production Example 49) and 450 mL anhydrous tetrahydrofuran was added little by little to 4.5 mL isopropyl magnesium bromide (0.75 M tetrahydrofuran solution) under ice-cooling in a stream of nitrogen. Then, this reaction solution was returned to room temperature and stirred for 1.5 hours. The reaction solution was cooled to −60° C. or less in a dry ice/acetone bath, 50 mL solution of 4.5 mL ethyl chlorocarbonate in anhydrous tetrahydrofuran was added dropwise thereto over 30 minutes, and the temperature of the reaction solution was increased to 0° C. After saturated sodium bicarbonate was added to the reaction solution, ethyl acetate and water were added thereto, and the organic layer was separated. The aqueous layer was saturated with common salt and then extracted with ethyl acetate. The combined organic layer was washed with brine and then dried over anhydrous sodium sulfate. The drying agent was filtered off, and the filtrate was evaporated. The resulting residue was purified by NH silica gel column chromatography (ethyl acetate/hexane) to give 5.09 g of the title compound as white crystals.
Quantity
9.69 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
4.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
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Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
Reactant of Route 5
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 6
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Citations

For This Compound
7
Citations
JH Lee, H Lee, SM Yun, KH Jung, Y Jeong, HH Yan… - Cancer letters, 2013 - Elsevier
As the activation of phosphatidylinositol 3-kinase (PI3K) is associated with a wide variety of human malignancies, it is emerging as an attractive target for cancer treatment. In this study …
Number of citations: 21 www.sciencedirect.com
YH Fan, W Li, DD Liu, MX Bai, HR Song, YN Xu… - European Journal of …, 2017 - Elsevier
Phosphatidylinositol 3-kinase (PI3K) is a pivotal regulator of intracellular signaling pathways and considered as a promising target in the development of a therapeutic treatment of …
Number of citations: 43 www.sciencedirect.com
H Fan, F Li - Journal of Chemical Sciences, 2018 - Springer
A convenient and novel two-step one-pot method for the synthesis of 3-substituted imidazo[1,2-a]pyridines and 3-substituted imidazo[1,2-b]pyridazines was developed through the …
Number of citations: 4 link.springer.com
O Kim, Y Jeong, H Lee, SS Hong… - Journal of Medicinal …, 2011 - ACS Publications
Phosphatidylinositol 3-kinase α (PI3Kα) is an important regulator of intracellular signaling pathways, controlling remarkably diverse arrays of physiological processes. Because the PI3K …
Number of citations: 158 pubs.acs.org
W Liu, W Ma, M Wang, Z Wang, SD Grega… - American Journal of …, 2023 - ncbi.nlm.nih.gov
The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer due to its central role in cell growth, survival, and proliferation. Overactivation of the PI3K/Akt/mTOR pathway may …
Number of citations: 6 www.ncbi.nlm.nih.gov
F Peytam, Z Emamgholipour, A Mousavi, M Moradi… - Bioorganic …, 2023 - Elsevier
Considering the fundamental role of protein kinases in the mechanism of protein phosphorylation in critical cellular processes, their dysregulation, especially in cancers, has …
Number of citations: 1 www.sciencedirect.com
XM Zheng, YS Chen, YJ Ban, YJ Wang… - European Journal of …, 2023 - Elsevier
The dysregulation of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin signaling pathway has been implicated in various human cancers, and isoform-selective …
Number of citations: 3 www.sciencedirect.com

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